molecular formula C16H10ClF4N3O4S B11086968 N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

Cat. No.: B11086968
M. Wt: 451.8 g/mol
InChI Key: KLHYHULNCNQUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-1-BENZENESULFONAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including chloro, fluoro, trifluoromethyl, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-4-fluoroaniline with trifluoromethyl isocyanate to form an intermediate, which is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N~1~-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H10ClF4N3O4S

Molecular Weight

451.8 g/mol

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C16H10ClF4N3O4S/c17-11-8-9(6-7-12(11)18)24-13(25)15(16(19,20)21,22-14(24)26)23-29(27,28)10-4-2-1-3-5-10/h1-8,23H,(H,22,26)

InChI Key

KLHYHULNCNQUGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2(C(=O)N(C(=O)N2)C3=CC(=C(C=C3)F)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.